2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(11-23-13-21-15-5-1-2-6-16(15)23)22-9-3-4-14(10-22)25-17-7-8-19-12-20-17/h1-2,5-8,12-14H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNLJWGGDWUKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Chemical Formula : C_{16}H_{19}N_{5}O
Molecular Weight : 299.36 g/mol
Research indicates that this compound may interact with various receptors in the central nervous system, particularly:
- Histamine H3 Receptor : This receptor is involved in the modulation of neurotransmitter release. Compounds targeting this receptor have shown promise in treating cognitive disorders and sleep disturbances.
- Sigma Receptors : These receptors are implicated in pain modulation and neuroprotection. The compound's affinity for sigma receptors suggests a potential role in analgesic therapies.
Analgesic Activity
Studies have demonstrated that 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one exhibits significant analgesic properties. In vivo models have shown that it effectively reduces both nociceptive and neuropathic pain, indicating its potential as a dual-action pain relief agent .
Neuroprotective Effects
In addition to its analgesic properties, this compound has been noted for its neuroprotective effects. It appears to modulate neuronal excitability and reduce oxidative stress, which are critical factors in neurodegenerative diseases .
Study 1: Dual Action on Pain Models
A study investigated the efficacy of the compound in various pain models. The results indicated that it not only alleviated pain but also improved overall function in subjects with chronic pain conditions. The study highlighted the compound's ability to interact with both histamine H3 and sigma receptors, leading to enhanced analgesic effects .
Study 2: Cognitive Enhancement
Another research effort focused on the cognitive-enhancing properties of the compound. In animal models, it was shown to improve memory retention and learning capabilities, suggesting its utility in treating cognitive impairments associated with aging or neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on activity and physicochemical properties:
Key Observations
Benzodiazole Modifications :
- Fluorination (e.g., V003-0689) enhances metabolic stability and membrane permeability but may reduce solubility .
- Trifluoromethyl substitution (e.g., 478048-18-9) increases lipophilicity, favoring CNS penetration .
Heterocyclic Linkers :
- Pyrimidin-4-yloxy (target compound) vs. oxadiazole (CM2944-1913): Pyrimidine derivatives exhibit stronger affinity for ATP-binding pockets in kinases, while oxadiazoles are preferred in protease inhibitors .
Piperidine vs. Pyrrolidine :
- Piperidine (six-membered) provides greater conformational flexibility than pyrrolidine (five-membered), impacting target selectivity .
Ethanone Bridge: Replacement with amide or ester groups (e.g., compounds in ) alters hydrogen-bonding capacity and enzymatic degradation resistance .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
